molecular formula C8H7F3N2O2 B11741207 (3-Nitro-5-(trifluoromethyl)phenyl)methanamine

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B11741207
M. Wt: 220.15 g/mol
InChI Key: TWDRNIQLTSONQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of benzene, featuring a nitro group at the 3-position and a trifluoromethyl group at the 5-position, along with a methanamine group. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-5-(trifluoromethyl)phenyl)methanamine typically involves the nitration of 5-(trifluoromethyl)benzaldehyde followed by reduction and amination. The general steps are as follows:

    Nitration: 5-(trifluoromethyl)benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Reduction: The resulting 3-nitro-5-(trifluoromethyl)benzaldehyde is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Amination: The final step involves the conversion of the aldehyde group to a methanamine group using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-Nitro-4-(trifluoromethyl)phenyl)methanamine
  • (3-Nitro-2-(trifluoromethyl)phenyl)methanamine
  • (3-Nitro-5-(difluoromethyl)phenyl)methanamine

Uniqueness

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H,4,12H2

InChI Key

TWDRNIQLTSONQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.